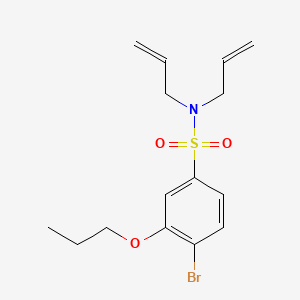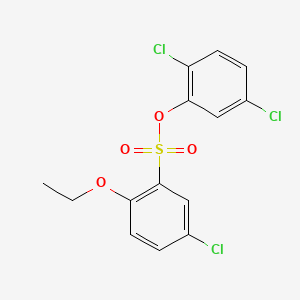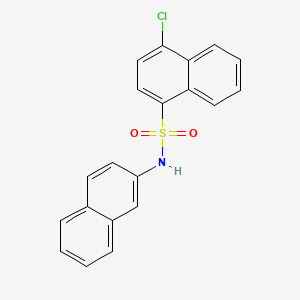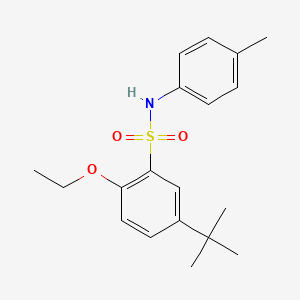
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide, also known as TBS, is a sulfonamide compound that has been used in scientific research for many years. It is a highly potent and selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer. TBS has been shown to have antitumor effects in preclinical studies, and is currently being investigated as a potential treatment for cancer.
Wirkmechanismus
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide works by inhibiting the activity of CA IX, an enzyme that is overexpressed in many types of cancer cells. CA IX is involved in regulating the pH balance in cells, and is critical for the survival and growth of cancer cells. By inhibiting CA IX, 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide can disrupt the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the formation of new blood vessels (angiogenesis). 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide has also been shown to have anti-inflammatory effects, which may contribute to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide is its high potency and selectivity for CA IX. This makes it an attractive candidate for cancer treatment, as it can specifically target cancer cells while sparing healthy cells. However, one of the limitations of 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide. One area of interest is the development of more potent and selective CA IX inhibitors, which may be more effective than 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide in cancer treatment. Another area of interest is the development of combination therapies that include 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide, which may enhance its antitumor activity. Finally, more research is needed to determine the optimal dosage and administration route for 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide, as well as its potential side effects in vivo.
Synthesemethoden
The synthesis of 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide involves several steps, including the reaction of 2-methylphenyl sulfonamide with tert-butyl bromoacetate, followed by the reaction of the resulting compound with ethyl magnesium bromide. The final step involves the reaction of the resulting compound with benzene-1-sulfonyl chloride to yield 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide works by inhibiting the activity of CA IX, which is overexpressed in many types of cancer cells. By inhibiting CA IX, 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide can disrupt the pH balance in cancer cells, leading to cell death.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-6-23-17-12-11-15(19(3,4)5)13-18(17)24(21,22)20-16-10-8-7-9-14(16)2/h7-13,20H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKYBXVQYGOULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)




